molecular formula C14H17N7 B6438764 4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2548989-66-6

4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B6438764
CAS No.: 2548989-66-6
M. Wt: 283.33 g/mol
InChI Key: PGOHXEBATBGLCW-UHFFFAOYSA-N
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Description

The compound 4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole features a pyrazole core linked via a methylene bridge to an azetidine ring, which is further substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine moiety. This structure combines three heterocyclic systems: pyrazole (a five-membered ring with two adjacent nitrogen atoms), azetidine (a four-membered saturated nitrogen ring), and triazolopyrazine (a fused bicyclic system with three nitrogen atoms). The methyl group at the 3-position of the triazolo ring and the azetidine’s compact structure likely enhance metabolic stability and influence binding interactions in biological systems .

Properties

IUPAC Name

3-methyl-8-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7/c1-10-5-16-20(6-10)9-12-7-19(8-12)13-14-18-17-11(2)21(14)4-3-15-13/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOHXEBATBGLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna, suggesting that the compound might interact with DNA or related cellular components.

Mode of Action

It’s known that similar compounds, like [1,2,4]triazolo[4,3-a]quinoxaline derivatives, exhibit their activity through dna intercalation. Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the DNA structure and interfering with processes like replication and transcription.

Result of Action

Dna intercalators, like [1,2,4]triazolo[4,3-a]quinoxaline derivatives, generally lead to cell cycle arrest and apoptosis. These effects can be beneficial in the context of cancer treatment, where the goal is to halt the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride

  • Structural Differences : Replaces the azetidine with a six-membered piperazine ring.
  • Synthetic Accessibility : Piperazine derivatives are often easier to functionalize due to commercial availability, whereas azetidine requires specialized coupling steps .

3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones

  • Core Modification: Features a pyrazinone (oxidized pyrazine) instead of pyrazine.
  • Reactivity: Pyrazinones are more susceptible to nucleophilic attack, limiting stability under acidic conditions .

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

  • Heterocyclic Core : Replaces triazolopyrazine with a pyrimidine-based system.
  • Isomerization : These compounds exhibit isomerization under varying conditions, complicating synthesis compared to the stable triazolopyrazine scaffold .

Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives

  • Structural Complexity : Adds a fused pyrrole ring to the triazolopyrazine core.
  • Synthesis : Requires multi-step fusion reactions, making it less accessible than the target compound’s modular assembly .

Data Table: Key Comparative Properties

Compound Core Structure Molecular Weight (g/mol) Solubility Profile Synthetic Complexity Notable Biological Activity
Target Compound Pyrazole-azetidine-triazolo-pyrazine ~330* Moderate (neutral) High (azetidine coupling) Kinase inhibition (inferred)
Piperazine Analog Piperazine-triazolo-pyrazine 343.2 (dihydrochloride) High (salt form) Moderate Unreported
Pyrazinone Derivative Triazolo-pyrazinone ~300* High (polar carbonyl) Low Enzyme inhibition
Pyrazolotriazolopyrimidine Pyrimidine-triazolo-pyrazole ~290* Low (non-polar) High (isomerization) Anticancer (inferred)
Pyrrolo-triazolo-pyrazine Fused pyrrole-triazolo-pyrazine ~370* Low (hydrophobic) Very High Protein-protein interaction

*Estimated based on structural analogs.

Research Findings and Insights

  • Azetidine vs. Piperazine : Azetidine’s smaller ring size confers rigidity, which may enhance binding specificity in kinase targets compared to piperazine’s flexibility .
  • Triazolo-pyrazine vs. Pyrazinone: The pyrazine core in the target compound offers superior stability under physiological conditions compared to pyrazinones, which are prone to hydrolysis .
  • Synthetic Challenges : The azetidine coupling step (as in and ) requires precise conditions to avoid ring strain, whereas piperazine derivatives are more straightforward .

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